(2S)-2-Amino-2-cyclobutylethan-1-ol

Catalog No.
S12374459
CAS No.
M.F
C6H13NO
M. Wt
115.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-Amino-2-cyclobutylethan-1-ol

Product Name

(2S)-2-Amino-2-cyclobutylethan-1-ol

IUPAC Name

(2S)-2-amino-2-cyclobutylethanol

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

InChI

InChI=1S/C6H13NO/c7-6(4-8)5-2-1-3-5/h5-6,8H,1-4,7H2/t6-/m1/s1

InChI Key

PUBFSGQLWVPDER-ZCFIWIBFSA-N

Canonical SMILES

C1CC(C1)C(CO)N

Isomeric SMILES

C1CC(C1)[C@@H](CO)N

(2S)-2-Amino-2-cyclobutylethan-1-ol is a chiral amino alcohol characterized by its unique cyclobutane ring structure. The compound has the molecular formula C6H13NOC_6H_{13}NO and a molecular weight of approximately 115.17 g/mol. It exists as a hydrochloride salt, which is often used in various chemical applications. The compound features an amino group, a hydroxyl group, and a cyclobutane moiety, making it a versatile building block in organic synthesis and medicinal chemistry .

Typical for amino alcohols:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.
  • Acylation: The hydroxyl group can be acylated to form esters or amides, enhancing its reactivity and utility in synthetic pathways.

These reactions are fundamental for creating more complex structures in pharmaceutical development and organic synthesis .

The biological activity of (2S)-2-Amino-2-cyclobutylethan-1-ol has been explored in various contexts:

  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
  • Antimicrobial Activity: Some derivatives of this compound have shown antimicrobial properties, indicating its potential use in developing new antibiotics.

Several methods have been reported for synthesizing (2S)-2-Amino-2-cyclobutylethan-1-ol:

  • Reduction Reactions: Starting from suitable precursors like ketones or aldehydes, reduction with reagents such as lithium aluminum hydride can yield the desired amino alcohol.
  • Cyclization Reactions: Cyclobutane derivatives can be synthesized through cyclization reactions involving suitable amines and alcohols under controlled conditions.
  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can also lead to the synthesis of (2S)-2-Amino-2-cyclobutylethan-1-ol with high enantiomeric purity .

The applications of (2S)-2-Amino-2-cyclobutylethan-1-ol span various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs due to its structural characteristics.
  • Chemical Research: Used in the development of novel compounds with potential therapeutic effects.

Its unique structure allows it to be a valuable asset in drug design and development processes .

Interaction studies involving (2S)-2-Amino-2-cyclobutylethan-1-ol focus on its binding affinity with biological targets:

  • Receptor Binding: Investigations into how this compound interacts with neurotransmitter receptors could provide insights into its potential neuropharmacological effects.

Such studies are essential for understanding the compound's mechanism of action and optimizing its biological activity .

Several compounds share structural similarities with (2S)-2-Amino-2-cyclobutylethan-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(R)-2-Amino-2-cyclopropylethanolContains a cyclopropane ringSmaller ring size may influence reactivity
(R)-2-Amino-3-methylbutan-1-olAliphatic chain with an additional methyl groupDifferent sterics may affect biological activity
(S)-2-Amino-3-pyrrolidinoethanolContains a pyrrolidine ringMay exhibit different pharmacological properties

Each of these compounds possesses unique characteristics that differentiate them from (2S)-2-Amino-2-cyclobutylethan-1-ol, particularly regarding their biological activities and synthetic pathways. The presence of different ring sizes or additional functional groups can significantly influence their reactivity and application potential .

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-amino-2-cyclobutylethan-1-ol. This designation reflects the stereochemistry at the second carbon atom (S-configuration), the presence of an amino group (-NH$$_2$$), and a hydroxyl group (-OH) on adjacent carbons. Alternative names include (S)-2-amino-2-cyclobutylethanol and (2S)-2-aminocyclobutyl ethanol. The cyclobutane ring introduces significant steric strain due to its square planar geometry, influencing both reactivity and conformational flexibility.

Stereochemical Features

The molecule contains one stereogenic center at the second carbon, yielding two enantiomers: the (2S)-form discussed here and its (2R)-counterpart (CID 57727005). X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of substituents, with the hydroxyl and amino groups occupying equatorial positions relative to the cyclobutane ring. This stereochemistry critically impacts interactions with biological targets, as demonstrated in chiral ligand applications.

Spectroscopic Identification

  • Infrared (IR) Spectroscopy: Strong absorption bands at 3350 cm$$^{-1}$$ (O-H stretch) and 1600 cm$$^{-1}$$ (N-H bend) confirm functional groups.
  • $$^1$$H NMR: Distinct signals include δ 1.6–2.1 ppm (cyclobutane protons), δ 3.4 ppm (CH-OH), and δ 3.1 ppm (CH-NH$$_2$$).
  • Mass Spectrometry: Base peak at m/z 115 corresponds to the molecular ion $$\text{C}6\text{H}{13}\text{NO}^+$$.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

115.099714038 g/mol

Monoisotopic Mass

115.099714038 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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